molecular formula C5H5ClN2O2 B101096 6-(Chloromethyl)uracil CAS No. 18592-13-7

6-(Chloromethyl)uracil

Cat. No. B101096
CAS RN: 18592-13-7
M. Wt: 160.56 g/mol
InChI Key: VCFXBAPEXBTNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)uracil (6CMU) is a derivative of uracil, which is one of the four nucleobases in the nucleic acid of RNA. The chloromethyl group at the 6th position distinguishes it from the parent uracil molecule and imparts unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of 6CMU and related compounds involves various chemical reactions. For instance, 6CMU can be synthesized by the reaction of 6-chlorouracil with appropriate reagents. A series of 6-(Arylthio)uracils, which are structurally related to 6CMU, have been prepared via condensation of 6-chlorouracil with thiophenol derivatives . Additionally, the synthesis of poly-6-(acryloyloxymethyl)uracil, a polymer derivative of 6CMU, has been achieved through radical-catalyzed polymerization .

Molecular Structure Analysis

The molecular structure of 6CMU has been characterized using single crystal X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the molecule. The classical geometry analyses of intermolecular interactions have been supported by Hirshfeld surface analysis, which helps in understanding the spatial distribution of electron density and potential interaction sites .

Chemical Reactions Analysis

6CMU and its derivatives participate in various chemical reactions. For example, 6CMU can undergo nucleophilic attack to produce di-substituted uracil derivatives . The reactivity of the chloromethyl group allows for further functionalization and the creation of more complex molecules, which can be useful in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6CMU have been studied using a combination of experimental techniques and theoretical calculations. Vibrational spectroscopies, such as FT-IR and Raman, along with NMR spectroscopy, have been employed to investigate the molecule's properties. Theoretical calculations using density functional theory (DFT) have provided insights into the vibrational wavenumbers, NMR chemical shifts, and UV-Vis parameters. These studies are crucial for understanding the behavior of 6CMU in various environments and for predicting its reactivity .

Scientific Research Applications

1. Structural and Spectroscopic Analysis

Öztürk (2019) conducted a detailed study on the structural, spectroscopic, and electronic features of 6-(Chloromethyl)uracil (6CMU) using various techniques like X-ray diffraction, NMR, UV-Vis, and vibrational spectroscopies. This research provided insights into the intermolecular interactions, molecular geometry, vibrational wavenumbers, and electronic transitions of 6CMU (Öztürk, 2019).

2. Synthesis and Bioactivity Studies

Research by El-Essawy et al. (2003) involved synthesizing 6-(2-Phenylethyl) and 6-cyclohexyl 5-cyanouracils, which were then reacted with chloromethyl ethyl ether. This led to the creation of new uracil analogues, contributing to the understanding of uracil-based compounds in biochemical contexts (El-Essawy et al., 2003).

3. Investigation of Tautomeric Forms

Shukla and Leszczynski (2002) conducted a quantum chemical investigation to study the molecular geometry and electronic spectra of uracil tautomers and their anions. This research contributed to the understanding of phototautomerism in uracil, which is closely related to 6-(Chloromethyl)uracil (Shukla & Leszczynski, 2002).

4. Synthesis of Graft Polymers

Brahme and Smith (1984) synthesized poly-6-(acryloyloxymethyl)uracil and further explored the reaction of 6-chloromethyluracil with polyacrylic acids. This study contributed to the development of polymers with pendant uraciles, expanding the understanding of uracil's applications in polymer science (Brahme & Smith, 1984).

5. Molecular Structure Analysis

Yang and Rodgers (2004) explored the influence of halogenation on the properties of uracil and its interactions with alkali metal ions. Their work is significant for understanding the modified properties of halogenated uracil compounds, such as 6-(Chloromethyl)uracil (Yang & Rodgers, 2004).

Safety And Hazards

6-(Chloromethyl)uracil is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

6-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFXBAPEXBTNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066387
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Chloromethyl)uracil

CAS RN

18592-13-7
Record name 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18592-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)uracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)uracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

German OS No. 2,025,247 teaches that orotic acid can be prepared by converting, in a first stage, diketene and chlorine to γ-chloroacetoacetic acid chloride, in a second stage, reacting the γ-chloroacetoacetic acid chloride with urea to form 6-chloromethyluracil, separating the 6-chloromethyluracil and oxidizing the 6-chloromethyluracil with hydrogen peroxide to orotic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Chloromethyl)uracil
Reactant of Route 2
6-(Chloromethyl)uracil
Reactant of Route 3
Reactant of Route 3
6-(Chloromethyl)uracil
Reactant of Route 4
6-(Chloromethyl)uracil
Reactant of Route 5
6-(Chloromethyl)uracil
Reactant of Route 6
6-(Chloromethyl)uracil

Citations

For This Compound
85
Citations
N Öztürk - Journal of Molecular Structure, 2019 - Elsevier
The structural, spectroscopic and electronic features of the 6-(Chloromethyl)uracil (6CMU) have been characterized by using single crystal X-ray diffraction (XRD), 1 H and 13 C NMR, …
Number of citations: 4 www.sciencedirect.com
PE Murray, VA McNally, SD Lockyer, KJ Williams… - Bioorganic & medicinal …, 2002 - Elsevier
A series of water soluble N(1)- and C(6)-substituted uracil pyridinium compounds were prepared as potential inhibitors of thymidine phosphorylase (TP). The C(6)-uracil substituted …
Number of citations: 43 www.sciencedirect.com
S Yano, H Kazuno, N Suzuki, T Emura… - Bioorganic & medicinal …, 2004 - Elsevier
A series of novel 6-methylene-bridged uracil derivatives have been prepared as inhibitors of human thymidine phosphorylase (TP). To enhance the in vivo antitumor activity of …
Number of citations: 50 www.sciencedirect.com
P Norris, H Shechter - The Journal of Organic Chemistry, 1999 - ACS Publications
6-Chloro-1,3-dimethyluracil (1) reacts with dimethylsulfoxonium methylide (3, 2 equiv) to give sulfoxonium ylide 8 (51%). The structure of 8 is established spectroscopically and by its …
Number of citations: 8 pubs.acs.org
K Hirota, Y Yamada, Y Kitade, S Senda - Journal of the Chemical …, 1981 - pubs.rsc.org
… This compound (5a) was identical with an authentic sample prepared by condensation of 6-chloromethyluracil (6) with aniline followed by methylation of the resulting 6-…
Number of citations: 12 pubs.rsc.org
NM Brahme, WT Smith Jr - Journal of Polymer Science: Polymer …, 1984 - Wiley Online Library
Poly‐6‐(acryloyloxymethyl)uracil was prepared by radical‐catalyzed polymerization of monomeric 6‐(acryloyloxymethyl)uracil. The reaction of 6‐chloromethyluracil with the potassium …
Number of citations: 15 onlinelibrary.wiley.com
NM Brahme - 1982 - elibrary.ru
Discovery of interferon as a potent anti-viral drug, was made in the late nineteenfifties. Soon after this discovery, a search for non-viral interferon inducers began. During the last fifteen …
Number of citations: 0 elibrary.ru
S Zhu, L Wen, Y Xiao, M Lang - Polymer Chemistry, 2020 - pubs.rsc.org
Stimuli-responsive polymers with excellent biocompatibility and biodegradability are highly demanded as carriers for controlled drug delivery. Herein, a functional poly(ε-caprolactone) (…
Number of citations: 9 pubs.rsc.org
MJ Nieradko, RJ Puddephatt - Journal of Chemical Research, 2022 - journals.sagepub.com
The reaction of RCH 2 X with [PtMe 2 (DPA)], 1, (DPA = di-2-pyridylamine) has given [PtXMe 2 (CH 2 R)(DPA)] by cis oxidative addition to give 2a, when R = 6-uracil, X = Cl, or 3a, when …
Number of citations: 2 journals.sagepub.com
F Corelli, M Botta, A Lossani, S Pasquini, S Spadari… - Il Farmaco, 2004 - Elsevier
New 5-chloro-6-substituted-uracil derivatives have been prepared by microwave assisted-synthesis and tested in vitro as thymidine phosphorylase inhibitors. One of these compounds …
Number of citations: 13 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.